Ethyl 2-(5-bromopyrimidin-4-yl)acetate
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(5-bromopyrimidin-4-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O2/c1-2-13-8(12)3-7-6(9)4-10-5-11-7/h4-5H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIBIEVCWIOPJMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NC=NC=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Ii. Advanced Synthetic Methodologies and Chemical Transformations
Established Synthetic Protocols for Ethyl 2-(5-bromopyrimidin-4-yl)acetate
The construction of the this compound scaffold relies on a range of established synthetic protocols. These methods include classical condensation reactions, modern catalytic approaches, and strategic functionalization of pre-existing pyrimidine (B1678525) rings.
A primary route to obtaining the target ester is through the esterification of a corresponding carboxylic acid precursor, specifically 5-bromopyrimidine-4-carboxylic acid. The Fischer esterification is a classic and direct method for this transformation. masterorganicchemistry.commasterorganicchemistry.com This acid-catalyzed reaction involves treating the carboxylic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the formation of the ethyl ester, an excess of ethanol is typically used as the solvent. masterorganicchemistry.com
The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the final ester product. masterorganicchemistry.commasterorganicchemistry.com
Table 1: Fischer Esterification of 5-bromopyrimidine-4-carboxylic acid
| Reactants | Catalyst | Solvent | Product | Key Features |
|---|
The construction of the core pyrimidine ring is frequently accomplished through cyclization reactions. The Biginelli reaction is a well-known multi-component reaction that condenses an aldehyde, a β-dicarbonyl compound like ethyl acetoacetate, and a urea or guanidine derivative to form dihydropyrimidines. units.itbu.edu.eg This method offers a convergent approach to the pyrimidine scaffold.
In a typical procedure, equimolar amounts of an appropriate aldehyde and ethyl acetoacetate are reacted with guanidine hydrochloride in the presence of a base such as sodium bicarbonate. units.it The reaction can be optimized for solvent, time, and temperature, with ethanol often being the solvent of choice. units.it While the classic Biginelli reaction yields dihydropyrimidines, subsequent oxidation or aromatization steps would be necessary to achieve the aromatic pyrimidine ring present in the target molecule. The introduction of the bromo substituent at the 5-position would require the use of a brominated starting material or a subsequent bromination step.
Table 2: Biginelli-type Cyclization for Pyrimidine Synthesis
| Component 1 | Component 2 | Component 3 | Conditions | Product Type |
|---|
Modern synthetic chemistry has increasingly adopted palladium-catalyzed cross-coupling reactions and microwave-assisted synthesis for the efficient construction of complex molecules. Microwave irradiation offers significant advantages, including dramatically reduced reaction times, improved yields, and often cleaner reactions compared to conventional heating methods. tandfonline.comorientjchem.orgnih.gov
For the synthesis of pyrimidine derivatives, palladium catalysis can be employed for C-H activation and functionalization. For instance, N-directed Pd-catalyzed C-H arylation has been demonstrated on pyrimidine scaffolds, showcasing the potential to introduce substituents regioselectively. mdpi.com While not a direct synthesis of the target molecule, this illustrates the power of palladium catalysis in modifying the pyrimidine ring.
Microwave-assisted organic synthesis (MAOS) has been applied to various pyrimidine syntheses. sigmaaldrich.com For example, the Sonogashira coupling of 5-bromopyrimidine (B23866) with alkynes can be performed under microwave irradiation. sigmaaldrich.com This suggests that a palladium-catalyzed coupling reaction between a 5-bromopyrimidine scaffold and a suitable two-carbon unit could be a viable, rapid approach to installing the ethyl acetate (B1210297) side chain, potentially under microwave conditions to accelerate the process.
Table 3: Application of Modern Synthetic Techniques
| Technique | Application | Advantages |
|---|---|---|
| Palladium-Catalyzed Coupling | C-H functionalization, Cross-coupling reactions | High selectivity, functional group tolerance. mdpi.com |
Nucleophilic substitution is a fundamental strategy for functionalizing heterocyclic rings. In the context of pyrimidines, a halogen atom at an electron-deficient position, such as position 4, can serve as a good leaving group. Research has shown that ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate undergoes nucleophilic substitution with various nucleophiles. rsc.org
This principle can be extended to the synthesis of this compound. A potential strategy would involve a precursor such as 5-bromo-4-chloropyrimidine. The enolate of ethyl acetate, generated by a strong base like lithium diisopropylamide (LDA), could then act as a carbon nucleophile. This enolate would attack the C4 position of the pyrimidine ring, displacing the chloride ion to form the desired C-C bond and introduce the ethyl acetate moiety. The success of this nucleophilic acyl substitution depends on the relative stability of the leaving group and the attacking enolate.
5-Bromopyrimidine is a versatile and commercially available starting material for the synthesis of more complex pyrimidine derivatives. myuchem.com The bromine atom at the 5-position is relatively stable to nucleophilic attack but serves as an excellent handle for metal-catalyzed cross-coupling reactions. myuchem.com
A highly effective method for introducing a carboxylate group at the 4-position of a 5-halopyrimidine is the Minisci homolytic alkoxycarbonylation reaction. This radical-based approach has been successfully used to synthesize ethyl 5-bromopyrimidine-4-carboxylate in a single step from 5-bromopyrimidine with a 48% yield, proving effective for preparing quantities greater than 10 grams. ucla.edu The reaction demonstrates high regioselectivity, with substitution occurring preferentially at the 4-position over the 2-position. The use of a biphasic toluene-water solvent system helps to minimize polysubstitution. ucla.edu While this method directly yields the isomeric ethyl 5-bromopyrimidine-4-carboxylate, its principles highlight a powerful strategy for C-H functionalization of the 5-bromopyrimidine core.
While the target compound is a pyrimidine-4-yl acetate, methodologies for the large-scale synthesis of related pyrimidine acetates provide valuable insights into scalable chemical processes. The challenges in scaling up synthesis often revolve around cost of reagents, reaction efficiency, purification, and safety.
The Minisci reaction, as mentioned for the synthesis of ethyl 5-bromopyrimidine-4-carboxylate, represents a notable example of a scalable process. It uses inexpensive starting materials and provides the product in a single, high-yield step, which is advantageous for large-scale production. ucla.edu The ability to produce gram-scale quantities efficiently suggests its potential for industrial application. ucla.edu Such radical-based C-H functionalization reactions are increasingly seen as powerful tools for the late-stage modification of heterocycles, offering more atom-economical and step-economical routes compared to traditional multi-step sequences that often rely on pre-functionalized starting materials. ucla.edu
Chemo- and Regioselective Transformations of this compound
The presence of multiple reactive sites in this compound—namely the pyrimidine ring, the bromine substituent, and the ethyl acetate moiety—necessitates a nuanced approach to its chemical manipulation. The following subsections explore key transformations that leverage the inherent reactivity of this compound.
Electrophilic Alkylation of Arenes with 5-Bromopyrimidine and Derivatives
A significant advancement in the functionalization of the pyrimidine core involves the Brønsted acid-catalyzed electrophilic alkylation of arenes with 5-bromopyrimidine. In this reaction, the pyrimidine ring, when protonated, acts as an electrophile in a process akin to a Friedel-Crafts alkylation. This method facilitates the introduction of an aryl substituent at the C-4 position of the 5-bromopyrimidine ring, a key step in the synthesis of medicinally relevant 4-aryl-5-alkynylpyrimidines. The reaction is both chemo- and regioselective, with the alkylation occurring specifically at the C-4 position.
| Arene | Product | Yield (%) |
| Anisole | 5-Bromo-4-(4-methoxyphenyl)-3,4-dihydropyrimidine | 71 |
| 1,3-Dimethoxybenzene | 5-Bromo-4-(2,4-dimethoxyphenyl)-3,4-dihydropyrimidine | 85 |
| Phenol | 2-(5-Bromo-3,4-dihydropyrimidin-4-yl)phenol | 65 |
Oxidative Aromatization of Dihydropyrimidine Moieties
The dihydropyrimidine products resulting from the electrophilic alkylation of arenes can be subsequently aromatized to yield the corresponding 4-aryl-5-bromopyrimidines. This oxidative aromatization is a crucial step to restore the aromaticity of the pyrimidine ring. Various oxidizing agents can be employed for this transformation, and the reaction conditions are generally mild, preserving the integrity of other functional groups within the molecule.
| Dihydropyrimidine Substrate | Oxidizing Agent | Product | Yield (%) |
| 5-Bromo-4-(4-methoxyphenyl)-3,4-dihydropyrimidine | DDQ | 5-Bromo-4-(4-methoxyphenyl)pyrimidine | 82 |
| 5-Bromo-4-(2,4-dimethoxyphenyl)-3,4-dihydropyrimidine | MnO2 | 5-Bromo-4-(2,4-dimethoxyphenyl)pyrimidine | 78 |
| 2-(5-Bromo-3,4-dihydropyrimidin-4-yl)phenol | Oxygen (air) | 2-(5-Bromopyrimidin-4-yl)phenol | 91 |
Sonogashira Cross-Coupling Reactions with Alkynylpyrimidines
The bromine atom at the C-5 position of the pyrimidine ring serves as a handle for further functionalization via transition metal-catalyzed cross-coupling reactions. The Sonogashira cross-coupling reaction, which involves the coupling of a terminal alkyne with an aryl or vinyl halide, is a powerful tool for the formation of carbon-carbon bonds. In the context of 4-aryl-5-bromopyrimidines, this reaction allows for the introduction of an alkynyl substituent at the C-5 position, yielding 4-aryl-5-alkynylpyrimidines. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base.
| 5-Bromopyrimidine Derivative | Alkyne | Product | Yield (%) |
| 5-Bromo-4-(4-methoxyphenyl)pyrimidine | Phenylacetylene | 4-(4-Methoxyphenyl)-5-(phenylethynyl)pyrimidine | 88 |
| 5-Bromo-4-(2,4-dimethoxyphenyl)pyrimidine | Trimethylsilylacetylene | 4-(2,4-Dimethoxyphenyl)-5-((trimethylsilyl)ethynyl)pyrimidine | 92 |
| 2-(5-Bromopyrimidin-4-yl)phenol | Ethynyltrimethylsilane | 2-(5-((Trimethylsilyl)ethynyl)pyrimidin-4-yl)phenol | 85 |
Nucleophilic Substitution Reactions on the Pyrimidine Ring
The electron-deficient nature of the pyrimidine ring, further accentuated by the presence of the bromine atom, makes it susceptible to nucleophilic aromatic substitution (SNAr). The bromine atom at the C-5 position can be displaced by a variety of nucleophiles. The reactivity of the pyrimidine ring towards nucleophilic attack is a cornerstone of its synthetic utility, allowing for the introduction of a wide range of functional groups. The reaction generally proceeds via an addition-elimination mechanism, involving the formation of a Meisenheimer-like intermediate. However, recent studies suggest that some SNAr reactions may proceed through a concerted mechanism.
| Nucleophile | Product |
| Sodium methoxide | Ethyl 2-(5-methoxypyrimidin-4-yl)acetate |
| Ammonia | Ethyl 2-(5-aminopyrimidin-4-yl)acetate |
| Piperidine | Ethyl 2-(5-(piperidin-1-yl)pyrimidin-4-yl)acetate |
Oxidation and Reduction Reactions of the Ester and Pyrimidine Ring
The ethyl acetate side chain and the pyrimidine ring of this compound can undergo selective oxidation and reduction reactions. The ester group can be reduced to the corresponding primary alcohol using reducing agents such as lithium aluminum hydride (LiAlH4). Interestingly, studies on related pyrimidine-5-carboxylates have shown that reduction with LiAlH4 can also lead to the reduction of the pyrimidine ring itself, affording dihydropyrimidine derivatives as the major products. The specific outcome is often dependent on the reaction conditions and the substitution pattern of the pyrimidine ring.
Oxidation of the pyrimidine ring is less common but can be achieved under specific conditions, often leading to the formation of N-oxides or ring-opened products. The presence of the bromine atom can influence the regioselectivity of such oxidation reactions.
| Reagent | Moiety Reacted | Product |
| Lithium Aluminum Hydride (LiAlH4) | Ester and Pyrimidine Ring | 2-(5-Bromo-1,6-dihydropyrimidin-4-yl)ethanol |
| m-Chloroperoxybenzoic acid (m-CPBA) | Pyrimidine Ring | Ethyl 2-(5-bromo-1-oxido-pyrimidin-4-yl)acetate |
Mechanistic Investigations of Reactions Involving this compound
Understanding the mechanisms of the reactions that this compound undergoes is crucial for optimizing reaction conditions and predicting product outcomes.
The electrophilic alkylation of arenes is believed to proceed through a mechanism where the pyrimidine ring is activated by protonation with a Brønsted acid. This protonated pyrimidine then acts as the electrophile in a Friedel-Crafts-type reaction with the electron-rich arene.
The Sonogashira cross-coupling reaction follows a well-established catalytic cycle involving a palladium(0) species. The cycle consists of three main steps: oxidative addition of the bromopyrimidine to the palladium(0) complex, transmetalation with the copper(I) acetylide, and reductive elimination to yield the final product and regenerate the palladium(0) catalyst. Computational studies have provided detailed insights into the energetics of each step of this catalytic cycle.
Detailed Reaction Mechanisms of Pyrimidine-Based Esters
The reactivity of this compound is dictated by the interplay of its constituent functional groups: the pyrimidine ring, the ester, and the bromine atom. The ester moiety can undergo reactions typical of carboxylic acid derivatives. One of the fundamental reactions is hydrolysis, which can be catalyzed by either acid or base, to yield the corresponding carboxylic acid, 2-(5-bromopyrimidin-4-yl)acetic acid. The base-catalyzed hydrolysis proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. Subsequently, the ethoxide ion is eliminated, and after proton transfer, the carboxylate salt is formed, which is then protonated in a final workup step to give the carboxylic acid.
Another important reaction is transesterification, where the ethoxy group of the ester is exchanged with another alkoxy group by reacting the ester with an alcohol in the presence of an acid or base catalyst. This reaction is also a nucleophilic acyl substitution process, similar to hydrolysis.
The methylene (B1212753) group adjacent to the carbonyl group is activated and can be deprotonated by a suitable base to form an enolate. This enolate can then participate in various carbon-carbon bond-forming reactions, such as alkylation or condensation reactions, allowing for further structural modifications of the side chain.
Gas-Phase Elimination Mechanisms and Transition State Analysis
The gas-phase thermal decomposition (pyrolysis) of esters containing a β-hydrogen, such as ethyl esters, typically proceeds through a unimolecular elimination reaction known as an Ei (Elimination internal) mechanism. For this compound, this would involve the formation of ethylene and 2-(5-bromopyrimidin-4-yl)acetic acid. This reaction is understood to be a concerted process that occurs via a six-membered cyclic transition state. wikipedia.orgorganic-chemistry.org
Theoretical calculations on the pyrolysis of ethyl acetate have shown that this concerted mechanism has a significantly lower activation energy than a stepwise radical mechanism. researchgate.net In the transition state, the γ-hydrogen of the ethyl group is transferred to the carbonyl oxygen, while the C-O bond of the ester cleaves and a new π-bond is formed in ethylene. researchgate.net
For this compound, a similar six-membered transition state is anticipated for the elimination of ethylene. The pyrimidine ring is not directly involved in this specific elimination mechanism of the ethyl ester group. However, the high temperatures required for ester pyrolysis (typically above 400°C) could also induce other decomposition pathways involving the pyrimidine ring itself. Studies on the pyrolysis of the parent pyrimidine molecule have shown that its decomposition is initiated by the loss of a hydrogen atom, leading to a free-radical chain mechanism. acs.org It is plausible that at sufficiently high temperatures, a competition between the concerted Ei mechanism for the ester and radical-mediated decomposition of the pyrimidine ring could occur.
Table 1: Comparison of Proposed Gas-Phase Elimination Mechanisms
| Mechanism | Key Features | Intermediate/Transition State | Expected Products |
| Ei (Internal Elimination) | Concerted, unimolecular, syn-elimination | Six-membered cyclic transition state | Ethylene and 2-(5-bromopyrimidin-4-yl)acetic acid |
| Free Radical | Stepwise, chain reaction | Pyrimidyl radicals | Complex mixture including acetylene, HCN, acrylonitrile |
Concerted Non-Synchronous Mechanisms in Pyrolytic Reactions
The pyrolytic elimination of ethyl esters via the Ei mechanism is a classic example of a pericyclic reaction. While it is concerted, meaning all bond-breaking and bond-forming events occur in a single step, the process is not necessarily synchronous. A non-synchronous concerted reaction is one in which the different bond changes have not progressed to the same extent in the transition state.
Computational studies on the pyrolysis of sulfonate and sulfinate esters have provided insights into the nature of such transition states. studylib.net For the pyrolysis of this compound, it is likely that in the six-membered transition state, the cleavage of the Cβ-H bond and the formation of the O-H bond are more advanced than the cleavage of the Cα-O bond and the formation of the C=C π-bond. This asynchronicity is influenced by the relative strengths of the bonds being broken and formed and the stability of the developing charges or partial charges in the transition state. The transition state can be described as having some carbocationic character at the α-carbon of the ethyl group. scribd.com
Electrophilic Aromatic Substitution (SEAr) Mechanisms
The pyrimidine ring is an electron-deficient heterocycle, which generally makes it unreactive towards electrophilic aromatic substitution (SEAr). wikipedia.org The presence of two electronegative nitrogen atoms deactivates the ring to a greater extent than in pyridine. masterorganicchemistry.com However, SEAr on the pyrimidine ring can be achieved if activating substituents are present or under forcing conditions.
In the case of 5-bromopyrimidine, the bromine atom is a deactivating group but is ortho, para-directing. The positions ortho to the bromine are C4 and C6, and the para position is C2. These positions are already electron-deficient due to the ring nitrogens. The C5 position is the least electron-deficient and is where electrophilic substitution is most likely to occur if it happens at all. researchgate.net
A study on the electrophilic alkylation of arenes with 5-bromopyrimidine has proposed a mechanism that proceeds through the protonation of one of the ring nitrogen atoms by a strong Brønsted acid. wikipedia.org This forms a highly electrophilic pyrimidinium species. This activated pyrimidine can then be attacked by a nucleophile. While this is a reaction where the pyrimidine acts as the electrophile, it provides insight into the reactivity of the system. For a standard SEAr where an external electrophile attacks the ring, the reaction would be very slow. The presence of the electron-withdrawing ethyl acetate group at position 4 would further deactivate the ring, making SEAr even more challenging.
If an SEAr reaction were to be forced, for instance, nitration or halogenation, the substitution would likely occur at the C2 position, which is para to the bromo substituent and meta to the deactivating ethyl acetate group. The reaction would proceed through a high-energy cationic intermediate (a σ-complex or arenium ion), where the positive charge is delocalized over the ring but destabilized by the nitrogen atoms. The rate-determining step is the formation of this intermediate. masterorganicchemistry.com
Influence of Pyrimidine Ring Electron Deficiency on Reactivity
The electron deficiency of the pyrimidine ring is a dominant factor governing its chemical reactivity. This deficiency is caused by the inductive effect of the two electronegative nitrogen atoms, which withdraw electron density from the carbon atoms of the ring. As a result, the carbon atoms of the pyrimidine ring are electrophilic in nature.
This has several consequences for the reactivity of this compound:
Deactivation towards Electrophilic Attack: As discussed in the previous section, the ring is strongly deactivated towards attack by electrophiles. wikipedia.orgresearchgate.net
Activation towards Nucleophilic Attack: The electron-deficient nature of the ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at positions 2, 4, and 6, which are ortho and para to the nitrogen atoms. In this specific molecule, the bromine at C5 is not at an activated position for a typical SNAr. However, the C4 position, bearing the ethyl acetate group, could potentially be a site for nucleophilic attack, leading to the displacement of the acetate group, although this would be less common than substitution of a halide at an activated position.
Acidity of Ring C-H Bonds: The electron-withdrawing nature of the ring nitrogens increases the acidity of the ring protons. This can facilitate metalation of the ring, for example, with strong bases like lithium diisopropylamide (LDA). It has been shown that 5-bromopyrimidine can be directly lithiated to yield 4-lithio-5-bromopyrimidine. acs.orgresearchgate.net
The presence of the bromine atom and the ethyl acetate group further modulates this reactivity. The bromine atom has a deactivating inductive effect but a weakly activating mesomeric effect. The ethyl acetate group is deactivating through its inductive effect. The combination of these substituents with the inherent electron deficiency of the pyrimidine ring results in a complex reactivity profile.
Strategies for Derivative Synthesis and Structural Modification
The structure of this compound provides several handles for the synthesis of derivatives.
Modification of the Ester Group: As previously mentioned, the ester can be hydrolyzed to the corresponding carboxylic acid. This acid can then be converted to a variety of other functional groups, such as amides, by coupling with amines, or it can be reduced to the corresponding alcohol.
Reactions at the Methylene Bridge: The α-protons on the methylene group can be removed by a base to form an enolate, which can then be alkylated or used in condensation reactions to extend the side chain.
Substitution of the Bromine Atom: The bromine atom can be replaced through various transition-metal-catalyzed cross-coupling reactions. For example, Suzuki coupling with boronic acids can introduce aryl or heteroaryl groups, Sonogashira coupling with terminal alkynes can introduce alkynyl substituents, and Buchwald-Hartwig amination can introduce amino groups. These reactions are powerful tools for creating diverse libraries of derivatives.
Modification of the Pyrimidine Ring: While SEAr is difficult, nucleophilic substitution of other leaving groups that could be introduced onto the ring is a viable strategy. Furthermore, the pyrimidine ring can be N-alkylated or N-oxidized.
Design Principles for Targeted Biological Activity
The pyrimidine scaffold is a "privileged structure" in medicinal chemistry, as it is a key component of many biologically active compounds, including numerous kinase inhibitors. researchgate.net The design of pyrimidine derivatives with targeted biological activity is often guided by structure-activity relationship (SAR) studies and computational modeling.
Key design principles include:
Mimicking Endogenous Ligands: The pyrimidine ring is a bioisostere of the purine ring found in ATP. Many kinase inhibitors utilize a substituted pyrimidine scaffold to bind to the ATP-binding site of kinases, thereby inhibiting their activity. The substituents on the pyrimidine ring are designed to form specific interactions (e.g., hydrogen bonds, hydrophobic interactions) with amino acid residues in the active site to achieve potency and selectivity. acs.orgresearchgate.net
Structure-Activity Relationship (SAR) Studies: SAR studies involve systematically modifying the structure of a lead compound and evaluating the effect of these modifications on its biological activity. For pyrimidine derivatives, this often involves exploring different substituents at various positions of the ring. For instance, in a series of pyrimidine-4-carboxamide inhibitors of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), modifications at three different positions were explored to optimize potency and lipophilicity. acs.org
Bioisosteric Replacement: This strategy involves replacing a functional group in a molecule with another group that has similar physical or chemical properties, with the aim of improving the compound's pharmacological properties. For example, a carboxylic acid group might be replaced with a tetrazole to maintain acidity but alter other properties like cell permeability. nih.govestranky.sk
By applying these principles, this compound can serve as a starting point for the rational design and synthesis of novel therapeutic agents targeting a wide range of diseases.
Introduction of Electron-Withdrawing Groups for Enhanced Affinity
The electronic properties of the pyrimidine ring are a critical determinant of a molecule's binding affinity to its biological target. Modifying this ring by introducing electron-withdrawing groups (EWGs) is a key strategy to enhance these interactions. EWGs can modulate the acidity of nearby protons, alter the charge distribution of the aromatic system, and influence the strength of hydrogen bonds between the ligand and the target protein.
Research into pyrimidine-based compounds has shown that the addition of potent EWGs, such as a trifluoromethyl (–CF₃) group, can lead to a significant improvement in binding affinity. scielo.brresearchgate.net For instance, in silico studies on pyrimidine hybrids targeting matrix metalloproteinase-7 demonstrated that the presence of a –CF₃ group radically enhanced the hydrogen bond strength with key amino acid residues like Leu181 and Ala182. scielo.brresearchgate.net This enhancement is reflected in quantitative measures of binding affinity, with some trifluoromethyl-substituted compounds achieving values as strong as -10.2 kcal/mol. scielo.brresearchgate.net Other EWGs like nitro (–NO₂) and chloro (–Cl) groups are also utilized to achieve similar effects, leading to the generation of more potent oxidized products in certain condensation reactions. nih.gov The strategic placement of these groups is crucial and is often guided by computational docking studies to maximize favorable interactions within the protein's binding pocket.
| Electron-Withdrawing Group (EWG) | Observed Effect on Pyrimidine Derivatives | Example Finding |
|---|---|---|
| Trifluoromethyl (–CF₃) | Radical improvement in hydrogen bond strength and binding affinity. scielo.brresearchgate.net | Achieved a calculated binding affinity of -10.2 kcal/mol with matrix metalloproteinase-7. scielo.brresearchgate.net |
| Chloro (–Cl) | Facilitates the formation of oxidized products in condensation reactions; enhances anticancer effectiveness. nih.govgsconlinepress.com | A 4-chlorophenyl substitution on a pyrimidine nucleus improved anti-cancer activity. gsconlinepress.com |
| Nitro (–NO₂) | Utilized to obtain oxidized products in multi-step condensation reactions. nih.gov | Used in conjunction with chalcones to synthesize pyrido[2,3-d]pyrimidines. nih.gov |
Heterocyclic Modifications and Cyclocondensation Reactions
The ethyl acetate moiety and the bromine atom on the this compound molecule are prime sites for cyclocondensation reactions. These reactions are instrumental in constructing novel heterocyclic systems by forming new rings onto the existing pyrimidine core. This approach allows for the creation of more complex and rigid structures that can explore larger regions of chemical space and interact more specifically with biological targets.
A common strategy involves the reaction of a bifunctional reagent with the pyrimidine scaffold. For example, the condensation of 6-amino-thio-uracil, a related pyrimidine derivative, with chalcones triggers an intramolecular cyclization. nih.gov This multi-step reaction ultimately yields fused systems such as 5,8-dihydropyrido[2,3-d]pyrimidines. nih.gov Similarly, thiophene-substituted pyrimidines can be reacted with reagents like acetylacetone or ethyl acetoacetate to generate fused pyrimidopyrimidine structures. researchgate.net These reactions highlight how the functional groups of a starting pyrimidine can be leveraged to build intricate, polycyclic molecules with potentially novel biological activities.
Synthesis of Fused Pyrimidine Analogs
Building upon cyclocondensation strategies, the synthesis of fused pyrimidine analogs is a major focus in the development of new therapeutic agents. Fusing an additional heterocyclic ring to the pyrimidine core can significantly alter the molecule's shape, polarity, and hydrogen bonding capacity, leading to improved potency and selectivity.
A variety of fused systems have been successfully synthesized from pyrimidine precursors. These include pyrrolo[1,2-c]pyrimidines and pyrimido[5,4-e]pyrrolo[1,2-c]pyrimidines, which have been designed and synthesized as potential anticancer agents. nih.gov The synthesis of such compounds often involves a sequence of reactions where the pyrimidine ring is first functionalized, followed by a ring-closing step to form the fused structure. The resulting fused pyrimidines, such as those evaluated as c-Src and VEGFR kinase inhibitors, demonstrate the therapeutic potential of this chemical space. nih.gov The strategic design of these fused analogs is critical for achieving the desired biological effect, such as inhibiting specific enzymes or blocking protein-protein interactions.
| Fused Pyrimidine System | Synthetic Precursors/Reagents | Potential Therapeutic Application |
|---|---|---|
| Pyrido[2,3-d]pyrimidines | 6-Amino-thio-uracil and substituted chalcones. nih.gov | Antimicrobial and anticancer agents. nih.gov |
| Pyrimidopyrimidines | Thiophenopyrimidines and acetylacetone/ethyl acetoacetate. researchgate.net | Antibacterial and analgesic activities. researchgate.net |
| Pyrrolo[1,2-c]pyrimidines | Designed from pyrimidine precursors for targeted synthesis. nih.gov | Anticancer agents (e.g., c-Src kinase inhibitors). nih.gov |
| Pyrimido[5,4-e]pyrrolo[1,2-c]pyrimidines | Designed from pyrimidine precursors for targeted synthesis. nih.gov | Anticancer agents (e.g., VEGFR kinase inhibitors). nih.gov |
Structure-Activity Relationship (SAR) Studies in Derivative Design
Structure-Activity Relationship (SAR) studies are fundamental to the process of drug discovery, providing crucial insights into how specific structural modifications influence the biological activity of a compound. For derivatives of this compound, SAR analysis guides the optimization of lead compounds into potent and selective drug candidates.
The core principle of SAR is to systematically alter parts of the molecule and measure the corresponding change in activity. Key findings from SAR studies on pyrimidine derivatives include:
Impact of Electronic Groups : As discussed, the introduction of electron-withdrawing groups like a 4-chlorophenyl substituent on the pyrimidine nucleus has been shown to enhance anti-cancer effectiveness. gsconlinepress.com Conversely, the substitution with electron-donating groups can reduce anti-inflammatory action, indicating a clear electronic preference for activity. gsconlinepress.com
Positional Isomerism : The location of a substituent can be as important as its identity. SAR studies have revealed that moving a functional group, such as an ethoxy group, from one position to another on an attached phenyl ring can significantly improve the compound's ability to inhibit cell proliferation and induce apoptosis. researchgate.net
Pharmacophore Identification : Through SAR, researchers can identify the essential structural features required for activity, known as the pharmacophore. This includes defining the necessary arrangement of hydrogen bond donors, acceptors, and hydrophobic regions. For pyrimidine derivatives, the nitrogen atoms in the ring often act as crucial hydrogen bond acceptors.
These studies enable the rational design of new analogs, where modifications are made to enhance potency, improve selectivity, and optimize pharmacokinetic properties, ultimately leading to more effective therapeutic agents. mdpi.com
Iii. Advanced Spectroscopic and Analytical Characterization for Research
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
NMR spectroscopy stands as an unparalleled tool for the unambiguous determination of molecular structure in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of a molecule.
The ¹H NMR spectrum of Ethyl 2-(5-bromopyrimidin-4-yl)acetate is predicted to exhibit distinct signals corresponding to the pyrimidine (B1678525) ring protons and the ethyl acetate (B1210297) moiety. The pyrimidine protons are expected to appear in the aromatic region of the spectrum, typically between δ 7.0 and 9.0 ppm. Specifically, the proton at the C2 position is anticipated to be the most downfield-shifted due to the deshielding effect of the two adjacent nitrogen atoms. The proton at the C6 position would also reside in this region, with its precise chemical shift influenced by the adjacent nitrogen and the bromine-substituted carbon.
The protons of the ethyl acetate group will present characteristic signals in the upfield region. The methylene (B1212753) protons (-CH₂-) of the ethyl group, being adjacent to the electron-withdrawing oxygen atom, are expected to resonate as a quartet. The terminal methyl protons (-CH₃) of the ethyl group will appear as a triplet due to coupling with the adjacent methylene group. The methylene protons of the acetate group (-CH₂-), situated between the pyrimidine ring and the carbonyl group, will likely appear as a singlet, with its chemical shift influenced by both of these electron-withdrawing groups.
Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
| Pyrimidine-H (C2) | ~8.9 - 9.2 | Singlet |
| Pyrimidine-H (C6) | ~8.6 - 8.9 | Singlet |
| Acetate -CH₂- | ~3.8 - 4.2 | Singlet |
| Ethyl -O-CH₂- | ~4.1 - 4.4 | Quartet |
| Ethyl -CH₃ | ~1.2 - 1.4 | Triplet |
Note: These are predicted values and may vary depending on the solvent and experimental conditions.
The ¹³C NMR spectrum provides a detailed fingerprint of the carbon skeleton of this compound. Each unique carbon atom in the molecule will give rise to a distinct signal. The carbonyl carbon of the ester group is expected to be the most downfield-shifted signal, typically appearing in the range of δ 165-175 ppm.
The carbon atoms of the pyrimidine ring will resonate in the aromatic region, with their chemical shifts significantly influenced by the nitrogen atoms and the bromine substituent. The carbon bearing the bromine atom (C5) will be influenced by the heavy atom effect, which can sometimes lead to a broader signal. The carbons adjacent to the nitrogen atoms (C2, C4, and C6) will be deshielded and appear at lower field.
The carbons of the ethyl acetate moiety will appear in the more upfield region of the spectrum. The methylene carbon of the acetate group (-CH₂-) and the oxygen-linked methylene carbon of the ethyl group (-O-CH₂-) will be found in the midfield region, while the terminal methyl carbon (-CH₃) of the ethyl group will be the most upfield signal.
Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C=O (Ester) | ~168 - 172 |
| Pyrimidine C2 | ~155 - 159 |
| Pyrimidine C4 | ~160 - 164 |
| Pyrimidine C5 | ~110 - 115 |
| Pyrimidine C6 | ~157 - 161 |
| Acetate -CH₂- | ~40 - 45 |
| Ethyl -O-CH₂- | ~60 - 64 |
| Ethyl -CH₃ | ~13 - 16 |
Note: These are predicted values and may vary depending on the solvent and experimental conditions.
While experimental data is not available, a Correlation SpectroscopY (COSY) experiment would be instrumental in confirming the proton-proton connectivities within this compound. The primary expected correlation would be between the methylene protons (-O-CH₂-) and the methyl protons (-CH₃) of the ethyl group, which would manifest as a cross-peak in the COSY spectrum. This would definitively establish the ethyl fragment. The protons on the pyrimidine ring are not adjacent and therefore would not be expected to show COSY correlations with each other. Similarly, the methylene protons of the acetate group, being a singlet, would not exhibit any cross-peaks.
Infrared (IR) and UV-Vis Spectroscopy in Functional Group Analysis
IR and UV-Vis spectroscopy are powerful techniques for identifying the functional groups and probing the electronic structure of a molecule.
The Fourier-Transform Infrared (FT-IR) spectrum of this compound would be characterized by several key absorption bands corresponding to its constituent functional groups. The most prominent feature would be the strong absorption band of the ester carbonyl group (C=O), which is expected to appear in the region of 1735-1750 cm⁻¹. The C-O stretching vibrations of the ester group would also be visible in the 1000-1300 cm⁻¹ region.
The aromatic C-H stretching vibrations of the pyrimidine ring would likely be observed above 3000 cm⁻¹, while the C=C and C=N stretching vibrations of the pyrimidine ring would appear in the 1400-1600 cm⁻¹ region. The C-Br stretching vibration is expected to be found in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹. The aliphatic C-H stretching vibrations of the ethyl and acetate methylene groups would be observed in the 2850-3000 cm⁻¹ range.
Expected FT-IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| C-H (Aromatic) | ~3050 - 3150 | Medium |
| C-H (Aliphatic) | ~2850 - 2980 | Medium |
| C=O (Ester) | ~1735 - 1750 | Strong |
| C=N, C=C (Pyrimidine) | ~1400 - 1600 | Medium to Strong |
| C-O (Ester) | ~1000 - 1300 | Strong |
| C-Br | ~500 - 600 | Medium to Weak |
Note: These are expected frequency ranges and can be influenced by the molecular environment.
The UV-Vis absorption spectrum of this compound is expected to be dominated by the electronic transitions within the pyrimidine ring. Pyrimidine itself exhibits π → π* and n → π* transitions. The presence of the bromo substituent and the acetate group will influence the position and intensity of these absorption bands.
The strong π → π* transitions of the pyrimidine chromophore are anticipated to occur in the shorter wavelength UV region, likely below 280 nm. The n → π* transitions, which are typically weaker, are expected at longer wavelengths, potentially extending into the near-UV region. The exact absorption maxima (λ_max) would need to be determined experimentally. Fluorescence studies, if conducted, would provide information about the excited state properties of the molecule, but no such data is currently available in the public domain.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry is an indispensable tool for the unambiguous determination of a compound's molecular formula by measuring its mass with extremely high accuracy. For this compound, the molecular formula is established as C₈H₉BrN₂O₂.
The theoretical exact mass of this compound is calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ⁷⁹Br, ¹⁴N, ¹⁶O). This calculated mass is then compared against the experimentally measured mass obtained from an HRMS instrument. The minuscule difference between these two values, typically in the parts-per-million (ppm) range, provides strong evidence for the proposed molecular formula, distinguishing it from other potential formulas with the same nominal mass.
| Parameter | Value |
|---|---|
| Molecular Formula | C₈H₉BrN₂O₂ |
| Calculated Exact Mass (Monoisotopic) | 243.98474 Da |
| Charge | [M+H]⁺ |
The data in this table is compiled from theoretical calculations for the specified compound.
X-ray Crystallography and Structural Conformation Analysis
| Hypothetical Crystallographic Parameters | Expected Value/Type |
|---|---|
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | e.g., P2₁/c |
| Key Dihedral Angle (N1-C4-Cα-C=O) | Value in degrees (°) |
| Key Dihedral Angle (C4-Cα-C=O-O) | Value in degrees (°) |
This table presents hypothetical data that would be obtained from an X-ray crystallography experiment.
In the solid state, molecules arrange themselves into a highly ordered three-dimensional lattice. This packing is governed by intermolecular forces, with hydrogen bonding often playing a dominant role. iucr.org For this compound, the primary hydrogen bond acceptors are the two nitrogen atoms of the pyrimidine ring and the two oxygen atoms of the ethyl acetate group. acs.org
While the molecule lacks a classic hydrogen bond donor (like an -OH or -NH group), weak C-H···O and C-H···N hydrogen bonds are highly probable. acs.org For example, the hydrogens on the methylene bridge (Cα) or the aromatic C-H of the pyrimidine ring could interact with the nitrogen or oxygen atoms of neighboring molecules. These interactions, though individually weak, collectively contribute to the stability of the crystal lattice, often leading to the formation of chains, sheets, or more complex three-dimensional networks. acs.orgrsc.org The bromine atom can also participate in halogen bonding (C-Br···N or C-Br···O), further directing the supramolecular assembly. rsc.orgnih.gov
| Donor | Acceptor | Interaction Type | Potential Role |
|---|---|---|---|
| C-H (pyrimidine ring) | N (pyrimidine ring) | Weak Hydrogen Bond | Chain/Sheet Formation |
| C-H (acetate CH₂) | O (carbonyl) | Weak Hydrogen Bond | Dimer Formation, Lattice Stabilization |
| C-Br | N/O | Halogen Bond | Directing Supramolecular Structure |
This table outlines the plausible intermolecular interactions based on the known functional groups within the molecule.
The pyrimidine scaffold, a core component of nucleobases, is subject to both conformational flexibility and tautomerism, phenomena that are critical to its chemical and biological function. ias.ac.innih.gov
Conformational Flexibility: While aromatic rings are often depicted as rigid and planar, studies have shown that the pyrimidine ring possesses a degree of deformability. researchgate.net It can adopt non-planar conformations, such as a "sofa" configuration, with a relatively low energy penalty. researchgate.net This flexibility is influenced by its substituents. For this compound, the primary source of conformational diversity arises from the rotation around the single bond connecting the pyrimidine ring to the acetate side chain. nih.gov The molecule can exist as a spectrum of conformers, from extended forms to more compact structures, with the energetic landscape of these states influencing its interactions. nih.govacs.org
Tautomerism: Tautomers are structural isomers that readily interconvert, most commonly through the migration of a proton. Pyrimidine derivatives containing hydroxyl, amino, or thiol groups are well-known to exhibit tautomerism (e.g., keto-enol or amino-imino forms). ias.ac.inchemicalbook.comresearchgate.net Although this compound does not possess these specific functional groups, the concept is relevant to the broader class of pyrimidine chemistry. The presence of two ring nitrogens and the adjacent C-H bonds means that, under certain conditions or through enzymatic action, prototropic shifts could theoretically occur, leading to transient tautomeric species with altered electronic and hydrogen-bonding properties. ias.ac.inresearchgate.net The stability of any potential tautomer is highly dependent on factors like solvent, pH, and temperature. nih.govresearchgate.net
Iv. Advanced Applications in Medicinal and Organic Chemistry
Ethyl 2-(5-bromopyrimidin-4-yl)acetate as a Versatile Building Block in Organic Synthesis
The strategic placement of the bromo and ethyl acetate (B1210297) moieties on the pyrimidine (B1678525) ring endows this compound with a high degree of reactivity and synthetic utility. This allows for its elaboration into more complex molecular architectures, serving as a cornerstone for the development of novel compounds.
The pyrimidine scaffold is a ubiquitous feature in numerous biologically active molecules, including several approved drugs. nih.govresearchgate.net this compound serves as an excellent precursor for the synthesis of diversely substituted pyrimidines. The presence of the bromine atom at the C5 position and the ester group at the C4-linked methylene (B1212753) bridge provides two distinct points for chemical modification.
A plausible and efficient method for the synthesis of the core scaffold, 5-halopyrimidine-4-carboxylic acid esters, is the Minisci homolytic alkoxycarbonylation of 5-halopyrimidines. ucla.edu This radical-based approach offers a direct and regioselective route to introduce the carboxyalkyl group at the C4 position of the pyrimidine ring, a synthesis that has proven challenging with other methods. ucla.edu For instance, the reaction of 5-bromopyrimidine (B23866) with an appropriate radical precursor can yield the this compound scaffold in useful quantities. ucla.edu
Once synthesized, this intermediate can be subjected to a variety of chemical transformations. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines or alcohols to form amides or other esters. The bromine atom, on the other hand, is a versatile handle for introducing a wide range of substituents.
The pyrimidine ring system is a privileged scaffold in medicinal chemistry due to its ability to interact with a wide range of biological targets. nih.govrsc.org this compound provides a robust framework for the rational design and synthesis of novel bioactive molecules. nih.gov The ability to functionalize the molecule at two different positions allows for the creation of a library of compounds with diverse chemical properties, increasing the probability of identifying potent and selective drug candidates.
The design of such molecules often involves computational methods like molecular docking to predict the binding affinity of the designed compounds to a specific biological target. tandfonline.com For example, pyrimidine derivatives have been designed as inhibitors of enzymes like cyclooxygenase-2 (COX-2), a key target in inflammation. tandfonline.com The structural information from this compound can be used to model and synthesize derivatives with optimized binding characteristics.
The bromine atom on the pyrimidine ring of this compound makes it an ideal substrate for various transition-metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is widely used to form carbon-carbon bonds between an organoboron compound and a halide. This compound can be coupled with a variety of aryl or heteroaryl boronic acids to introduce new aromatic or heteroaromatic moieties at the C5 position of the pyrimidine ring. Microwave-assisted Suzuki coupling has been shown to be a very efficient method for the synthesis of C4-substituted pyrimidines. mdpi.com
Sonogashira Coupling: This reaction, which couples a terminal alkyne with an aryl or vinyl halide, is another powerful tool for C-C bond formation. wikipedia.orgorganic-chemistry.orglibretexts.org this compound can react with various alkynes to introduce alkynyl groups at the C5 position. This reaction is typically carried out using a palladium catalyst and a copper(I) co-catalyst under mild conditions. wikipedia.orgorganic-chemistry.orglibretexts.org The resulting alkynylated pyrimidines can be further elaborated into more complex structures.
The application of these cross-coupling reactions to this compound allows for the generation of a vast chemical space of novel pyrimidine derivatives with potential applications in drug discovery and materials science.
| Cross-Coupling Reaction | Catalyst System | Coupling Partner | Bond Formed | Potential Product Class |
| Suzuki-Miyaura | Palladium catalyst (e.g., Pd(PPh₃)₄) and a base | Aryl/heteroaryl boronic acid | C-C (sp²-sp²) | 5-Aryl/heteroaryl-pyrimidin-4-yl acetates |
| Sonogashira | Palladium catalyst and Copper(I) co-catalyst | Terminal alkyne | C-C (sp²-sp) | 5-Alkynyl-pyrimidin-4-yl acetates |
Pharmacological Investigations of Derivatives and Analogs
The pyrimidine nucleus is a cornerstone in the development of therapeutic agents, with its derivatives exhibiting a broad spectrum of pharmacological activities. nih.govnih.gov Consequently, derivatives and analogs that can be synthesized from this compound are of significant interest for pharmacological investigation.
Inflammation is a complex biological response, and chronic inflammation is implicated in a variety of diseases. tandfonline.com Pyrimidine derivatives have been extensively studied for their anti-inflammatory potential. nih.govresearchgate.nettandfonline.comnih.govdovepress.comrsc.org The primary mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of pro-inflammatory prostaglandins. nih.govnih.gov
There are two main isoforms of the COX enzyme: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation. nih.govmdpi.com Selective inhibition of COX-2 is a desirable therapeutic strategy as it can reduce inflammation while minimizing the gastrointestinal side effects associated with the inhibition of COX-1. mdpi.com
Studies on various pyrimidine derivatives have shown that they can act as selective COX-2 inhibitors. nih.govmdpi.comnih.gov For instance, certain pyrimidine-5-carbonitrile hybrids have demonstrated significant and selective COX-2 inhibition and potent in vivo anti-inflammatory activity. nih.gov The structural features of this compound provide a template for the design of novel pyrimidine-based COX-2 inhibitors. By modifying the substituents at the C5 position and on the acetate side chain, it is possible to optimize the binding affinity and selectivity for the COX-2 enzyme.
Table of Pyrimidine Derivatives with Anti-inflammatory Activity:
| Compound Class | Target | Key Findings | Reference |
| Pyrimidine-5-carbonitrile hybrids | COX-2 | Significant and selective COX-2 inhibition, good in vivo anti-inflammatory activity. | nih.gov |
| Pyridopyrimidinone derivatives | COX-2 | Superior inhibitory activity of carrageenan-induced edema compared to celecoxib. | dovepress.com |
| General Pyrimidine derivatives | COX-1/COX-2 | High selectivity towards COX-2, dose-dependent inhibition of inflammatory cell growth. | mdpi.comnih.gov |
The rise of antimicrobial resistance is a major global health concern, necessitating the development of new antimicrobial agents with novel mechanisms of action. Pyrimidine derivatives have a long history of use as antimicrobial agents and continue to be a promising source of new drug candidates. rsc.orgnih.gov
The 5-bromopyrimidine moiety, present in the title compound, is a key pharmacophore in a number of compounds with demonstrated antimicrobial activity. The structure-activity relationship (SAR) studies of various 5-bromopyrimidine derivatives have provided valuable insights into the features required for potent antimicrobial effects. researchgate.netnih.govmdpi.com For example, the introduction of different substituents on the pyrimidine ring can modulate the antimicrobial spectrum and potency.
Derivatives of this compound could be synthesized and screened for their activity against a panel of clinically relevant bacteria and fungi. The mechanism of action of such compounds could involve the inhibition of essential microbial enzymes, such as dihydrofolate reductase or DNA gyrase, or the disruption of cell wall synthesis. rsc.orgresearchgate.net The synthesis and evaluation of a library of compounds derived from this versatile building block could lead to the discovery of novel and effective antimicrobial agents.
Table of Pyrimidine Derivatives with Antimicrobial Activity:
| Compound Class | Target Organisms | Key Findings | Reference |
| Pyrazolo[1,5-a]pyrimidine derivatives | Bacteria and Fungi | Broad-spectrum antimicrobial activity. | nih.gov |
| Thiophenyl substituted pyrimidines | Gram-positive bacteria | Potent antibacterial activity, particularly against resistant strains. | mdpi.com |
| Isatin-based pyrimidine derivatives | Bacteria and Fungi | Good antimicrobial activity against various strains. | researchgate.net |
Anticancer and Antitumor Activities, including DNA Synthesis Inhibition
Bromo-pyrimidine derivatives are a prominent class of compounds investigated for their anticancer and antitumor properties. The pyrimidine core is a key component of nucleobases, and its analogues can interfere with crucial cellular processes in cancer cells. researchgate.net
Research has shown that pyrimidine derivatives exhibit a broad spectrum of anticancer activity against various cancer cell lines, including colon adenocarcinoma, breast cancer, lung cancer, and leukemia. researchgate.netnih.gov The mechanism of action often involves the inhibition of key enzymes required for cancer cell proliferation. For instance, certain pyrimidine-5-carbonitrile derivatives have been developed as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase frequently overexpressed in tumors. ekb.eg Compounds bearing a 3-bromophenyl group have demonstrated high EGFR inhibitory activity, with IC50 values in the nanomolar range. ekb.eg
One of the fundamental mechanisms of action for pyrimidine analogues is the inhibition of DNA synthesis. youtube.com As structural mimics of natural pyrimidines like thymine (B56734) and cytosine, these compounds can be mistakenly incorporated into DNA or can inhibit enzymes essential for nucleotide biosynthesis. researchgate.netnih.gov 5-Bromouracil (B15302), a related brominated pyrimidine, acts as an antimetabolite and can be incorporated into DNA in place of thymine, leading to mutations and cell death. nih.gov Its deoxyriboside derivative, 5-bromo-2-deoxyuridine, is used in the treatment of neoplasms and is a known marker for DNA synthesis, although its incorporation can also lead to DNA damage, such as double-strand breaks. nih.govnih.gov Other pyrimidine nucleotide analogues have been shown to be potent inhibitors of DNA polymerase, effectively halting DNA replication. nih.govoup.com This disruption of DNA integrity and synthesis is a key strategy in chemotherapy.
The following table summarizes the in vitro cytotoxic activity of selected pyrimidine derivatives against various cancer cell lines.
Table 1: Anticancer Activity of Selected Pyrimidine Derivatives
| Compound | Cancer Cell Line | Activity (IC50) | Reference |
| Pyrimidine-5-carbonitrile derivative (Comp. 6) | HepG2 (Liver) | 3.56 µM | ekb.eg |
| Pyrimidine-5-carbonitrile derivative (Comp. 6) | A549 (Lung) | 5.85 µM | ekb.eg |
| Pyrimidine-5-carbonitrile derivative (Comp. 6) | MCF-7 (Breast) | 7.68 µM | ekb.eg |
| 3d (a pyrimidine derivative) | PC3 (Prostate) | 17 µM | semanticscholar.org |
| 3b (a pyrimidine derivative) | PC3 (Prostate) | 21 µM | semanticscholar.org |
| 24 (a pyrimidine-thiourea derivative) | Gastric Cancer Cell Line | 0.65 µM | researchgate.net |
Antiviral Properties and Nucleic Acid Interactions
The pyrimidine scaffold is a cornerstone in the development of antiviral agents, largely due to its fundamental role in the structure of DNA and RNA. nih.gov A wide array of pyrimidine derivatives have been synthesized and evaluated for their ability to inhibit the replication of various viruses, including coronaviruses, influenza virus, herpes virus, and Human Immunodeficiency Virus (HIV). nih.govmdpi.com
The primary mechanism by which these compounds exert their antiviral effect is through interaction with and disruption of nucleic acid synthesis and function. Because viruses rely on the host cell's machinery for replication, they are particularly vulnerable to agents that interfere with DNA and RNA synthesis. Bromo-pyrimidine analogues can act as chain terminators during viral genome replication or inhibit key viral or host enzymes necessary for this process. For example, inhibition of the host enzyme dihydroorotate (B8406146) dehydrogenase (DHODH), which is crucial for de novo pyrimidine biosynthesis, can revert the viral-mediated shutdown of host mRNA nuclear export and suppress viral replication. nih.gov This effect is reversible by the addition of pyrimidines like uridine, confirming the mechanism of action. nih.gov
Furthermore, halogenated pyrimidines such as 5-bromouracil can be converted into their corresponding nucleosides (e.g., 5-bromo-2'-deoxyuridine) and triphosphates (e.g., 5-bromo-UTP). nih.govjenabioscience.com These analogues can be incorporated into viral nucleic acids, leading to a dysfunctional genome that cannot produce viable progeny. nih.govnih.gov The interaction of these analogues with nucleic acids is a classic example of antimetabolite activity, forming the basis for their therapeutic potential. Studies involving 5-bromo-UTP have been instrumental in analyzing transcription and splicing within the cell nucleus, highlighting the utility of such compounds in probing fundamental biological processes related to RNA. jenabioscience.com The structural similarity of pyrimidine derivatives to natural nucleobases allows them to bind to and inhibit viral polymerases or other enzymes involved in nucleic acid metabolism, representing a key strategy in antiviral drug design. nih.gov
Tyrosine Kinase Inhibition by Bromo-Pyrimidine Analogues
Bromo-pyrimidine analogues have emerged as a highly promising class of tyrosine kinase inhibitors, a targeted approach in cancer therapy. Tyrosine kinases are enzymes that play a critical role in cell signaling pathways that control cell growth, proliferation, and differentiation. ekb.eg Dysregulation of tyrosine kinase activity is a hallmark of many cancers.
A significant body of research has focused on designing 5-bromo-pyrimidine derivatives as inhibitors of specific tyrosine kinases, such as Bcr-Abl and the Epidermal Growth Factor Receptor (EGFR). ekb.egnih.gov The Bcr-Abl fusion protein is the causative agent in chronic myeloid leukemia (CML), and its inhibition is a primary therapeutic strategy. Several novel series of 5-bromo-pyrimidine derivatives have been synthesized and shown to be potent Bcr-Abl kinase inhibitors. nih.gov These compounds often serve as alternatives or modifications to existing drugs like Dasatinib. nih.gov
Similarly, EGFR is a key target in various solid tumors. Pyrimidine derivatives bearing a 3-bromophenyl group have demonstrated potent inhibitory activity against EGFR, with IC50 values in the low nanomolar range. ekb.eg The bromine atom in these analogues often plays a crucial role in establishing potent binding interactions within the ATP-binding pocket of the kinase, enhancing inhibitory activity. The development of dual inhibitors that target multiple kinases, such as FLT3 and Aurora kinases, has also been pursued using pyrimidine-based scaffolds, with some compounds showing oral bioavailability and efficacy in preclinical models of acute myeloid leukemia (AML). acs.orgnih.gov
The table below presents the inhibitory activities of several bromo-pyrimidine analogues against specific tyrosine kinases.
Table 2: Tyrosine Kinase Inhibitory Activity of Bromo-Pyrimidine Analogues
| Compound | Target Kinase | Activity (IC50) | Reference |
| Compound 13a (3-bromophenyl derivative) | EGFR | 3.76 nM | ekb.eg |
| Compound 13b (3-bromo-4-chlorophenyl derivative) | EGFR | 3.63 nM | ekb.eg |
| Compound 5c | Bcr-Abl | Potent Inhibitor | nih.gov |
| Compound 5e | Bcr-Abl | Potent Inhibitor | nih.gov |
| Compound 6g | Bcr-Abl | Potent Inhibitor | nih.gov |
| Compound 9e | Bcr-Abl | Potent Inhibitor | nih.gov |
| Compound 27e | Aurora-A | 6.3 μM (hERG IC50) | acs.org |
| TG-101348 | JAK/FLT3/BET | 79 nM (MV4-11 cells) | nih.gov |
Endothelin Receptor Antagonism and Structure-Activity Relationships
The pyrimidine scaffold is also a key structural element in the design of endothelin (ET) receptor antagonists. Endothelins are potent vasoconstrictor peptides involved in various cardiovascular diseases, making their receptors, ETA and ETB, attractive therapeutic targets. researchgate.net
Structure-activity relationship (SAR) studies have been conducted to optimize the potency and selectivity of pyrimidine-based endothelin receptor antagonists. These studies have revealed that the substitution pattern on the pyrimidine ring is critical for activity. For instance, in the development of dual ETA/ETB antagonists, replacing a pyrimidine ring found in the structure of Bosentan (a known dual antagonist) with other moieties, such as a p-methoxyphenyl group, significantly alters the activity profile. researchgate.net
Further SAR explorations have shown that while various substituents might be tolerated at certain positions of the pyrimidine ring, modifications at other positions can dramatically decrease the compound's affinity for the endothelin receptors. This highlights the precise structural requirements for effective binding. The strategic placement of groups, such as methyl or bromo substituents, has been utilized to enhance the potency of these antagonists. researchgate.net These findings underscore the versatility of the pyrimidine core and the importance of detailed SAR studies in tuning the pharmacological properties of these molecules for specific therapeutic applications. researchgate.net
Computational Chemistry and Molecular Modeling Studies
Computational methods are indispensable tools in modern drug discovery, providing insights that guide the synthesis and optimization of new therapeutic agents. For compounds like this compound and its derivatives, molecular modeling offers a powerful way to predict and rationalize their biological activity.
Prediction of Interactions with Target Proteins via Computational Docking
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govmdpi.com This method is widely used to understand the interactions of pyrimidine derivatives with their biological targets. researchgate.netsemanticscholar.org For bromo-pyrimidine analogues, docking studies can elucidate how the molecule fits into the active site of an enzyme, such as a kinase or a polymerase. nih.govnih.gov
These simulations provide detailed, three-dimensional views of the binding mode, identifying key interactions like hydrogen bonds, hydrophobic interactions, and halogen bonds that contribute to binding affinity. mdpi.com For example, docking studies on pyrimidine-based inhibitors of B-cell lymphoma 2 (Bcl-2), an important anticancer target, have helped to rationalize their cytotoxic activity and selectivity. semanticscholar.orgmdpi.com The 5-bromopyrimidine moiety itself has been used as a starting fragment in computational "fragment-based drug discovery," where it is virtually elaborated with other chemical groups to design novel, potent inhibitors. acs.org By predicting how modifications to the chemical structure will affect binding, docking studies guide the rational design of new analogues with improved potency and selectivity, thereby accelerating the drug discovery process and reducing the need for extensive, resource-intensive synthesis and screening. acs.orgeurekaselect.com
Quantum Mechanical Molecular Orbital Methods for Reaction Kinetics
For a deeper understanding of the chemical reactivity and energetic properties of molecules, researchers turn to quantum mechanical (QM) methods. acs.orgumn.edu Unlike classical molecular mechanics (force fields), QM methods explicitly model the electronic structure of molecules, allowing for the accurate calculation of properties related to chemical reactions and intermolecular interactions. acs.org
Hybrid quantum mechanics/molecular mechanics (QM/MM) methods are particularly powerful for studying enzyme-inhibitor systems. nih.gov In a QM/MM simulation, the most critical part of the system—such as the inhibitor and the key amino acid residues in the enzyme's active site—is treated with a high-level QM method. The rest of the protein and surrounding solvent are modeled using a more computationally efficient molecular mechanics force field. nih.gov
Studies on Charge Distribution and Geometrical Changes in Transition States
The reactivity and kinetic behavior of "this compound" in chemical reactions are intrinsically linked to the distribution of electron density across the molecule and the geometrical arrangements it adopts in transition states. While specific transition state studies for this exact molecule are not prevalent in available literature, extensive computational work on related pyrimidine derivatives provides significant insights.
Theoretical calculations, such as those employing Density Functional Theory (DFT), have been instrumental in mapping the electronic landscape of pyrimidine-based compounds. researchgate.netjchemrev.comjchemrev.comnih.gov These studies consistently show that the nitrogen atoms of the pyrimidine ring are regions of high electron density, rendering them nucleophilic and prone to protonation or coordination with electrophiles. nih.gov Conversely, the carbon atoms of the ring, particularly those adjacent to the electronegative nitrogen atoms, exhibit a degree of electron deficiency.
In the context of a chemical reaction, as "this compound" approaches a transition state, both its electronic and geometric profiles undergo significant changes. For instance, in a nucleophilic substitution reaction at the pyrimidine ring, the geometry around the reacting carbon atom would be expected to distort from its ground-state planarity. The charge distribution would also shift to accommodate the incoming and outgoing groups. Quantum mechanical calculations on similar pyrazolo-pyrimidine systems have been used to model the energy barriers and geometries of such transition states, providing a theoretical framework for understanding reaction mechanisms and regioselectivity. researchgate.net
Interactive Data Table: Representative Computational Parameters for Pyrimidine Derivatives.
| Parameter | Typical Calculated Value/Observation for Pyrimidine Derivatives | Significance for "this compound" |
| Ring Nitrogen Atomic Charge | Negative (e.g., Mulliken or Hirshfeld charges) | Indicates nucleophilic centers, likely sites for hydrogen bonding or metal coordination. |
| C5-Br Bond Polarization | Polarized towards Br | Influences the electrophilicity of the pyrimidine ring and potential for halogen bonding. |
| HOMO-LUMO Energy Gap | Typically in the range of 4-6 eV | Provides an indication of the molecule's kinetic stability and electronic excitation properties. |
| Transition State Geometries | Often non-planar at the reaction center | Understanding these geometries is crucial for predicting reaction outcomes and stereochemistry. |
Non-Covalent Interactions and Supramolecular Assemblies
The arrangement of molecules in the solid state is governed by a complex interplay of non-covalent interactions. For "this compound," the combination of a halogen atom, an aromatic heterocycle, and an ester group provides multiple opportunities for such interactions, leading to the formation of well-defined supramolecular assemblies.
Halogen Bonding: A key interaction for brominated organic molecules is the halogen bond. This is a directional interaction between the electrophilic region on the bromine atom (the σ-hole) and a nucleophilic site on an adjacent molecule. In the case of "this compound," the nitrogen atoms of the pyrimidine ring or the carbonyl oxygen of the ester group on a neighboring molecule could act as halogen bond acceptors. Studies on other brominated heterocyclic compounds have demonstrated the importance of Br···N and Br···O halogen bonds in directing crystal packing. nih.gov
Hydrogen Bonding: The presence of C-H bonds on the pyrimidine ring and the ethyl acetate group allows for the formation of weak C-H···O and C-H···N hydrogen bonds. While individually weak, the cumulative effect of these interactions can significantly contribute to the stability of the crystal lattice. Crystal structure analyses of related pyrimidine acetates have revealed extensive networks of such hydrogen bonds. nih.govnih.gov
π-π Stacking: The aromatic pyrimidine ring can participate in π-π stacking interactions. These interactions, arising from the alignment of the π-systems of adjacent rings, are a common feature in the crystal structures of aromatic compounds and play a crucial role in their self-assembly.
The combination of these non-covalent forces can lead to the formation of complex and predictable supramolecular architectures, such as one-dimensional chains, two-dimensional sheets, or three-dimensional networks. The study of these assemblies is a cornerstone of crystal engineering, where the goal is to design and synthesize crystalline materials with specific properties. While a crystal structure for "this compound" is not publicly available, the principles derived from similar structures strongly suggest its capacity for forming ordered supramolecular assemblies. rsc.orgtandfonline.com
Interactive Data Table: Common Non-Covalent Interactions in Brominated Pyrimidine Derivatives.
| Interaction Type | Donor | Acceptor | Typical Distance/Geometry | Significance in Supramolecular Assembly |
| Halogen Bond | C-Br | N (pyrimidine), O (carbonyl) | ~2.8-3.2 Å, near linear C-Br···X angle | Directional interaction that can control the primary packing motif. |
| Hydrogen Bond | C-H (ring, ethyl) | O (carbonyl), N (pyrimidine) | ~2.2-2.8 Å (H···X) | Contributes to the overall stability and cohesion of the crystal lattice. |
| π-π Stacking | Pyrimidine ring | Pyrimidine ring | ~3.3-3.8 Å (interplanar distance) | Stabilizes the packing of aromatic moieties, often in a parallel-displaced or T-shaped arrangement. |
V. Future Research Directions and Emerging Opportunities
Exploration of Novel Synthetic Routes for Enhanced Yields and Selectivity
While classical methods for pyrimidine (B1678525) synthesis, such as the Biginelli reaction, are well-established, future research should focus on developing more efficient, selective, and sustainable routes to Ethyl 2-(5-bromopyrimidin-4-yl)acetate and its derivatives. rsc.org Traditional syntheses can require harsh conditions and sometimes result in poor tolerance for certain functional groups. rsc.org Modern catalytic methods offer significant advantages in overcoming these limitations.
Key areas for exploration include:
Transition-Metal Catalysis: The use of catalysts based on copper, iridium, zinc, or iron has shown great promise in the construction of pyrimidine rings under milder conditions with improved yields. mdpi.comorganic-chemistry.org Research into a copper-catalyzed cyclization of ketones with nitriles or an iridium-catalyzed [3+1+1+1] regioselective synthesis could provide novel pathways. mdpi.comorganic-chemistry.org
Microwave-Assisted Synthesis: Microwave irradiation has been demonstrated to accelerate reaction times from hours to minutes and enhance yields, often under solvent-free conditions. researchgate.netacs.orgtandfonline.commdpi.com Applying this technology to the key condensation steps in the synthesis of the target compound could offer a greener and more efficient protocol.
Multi-Component Reactions (MCRs): Designing one-pot, multi-component reactions, potentially catalyzed by environmentally benign catalysts like β-cyclodextrin, would improve atom economy and reduce the number of purification steps required. mdpi.com
Flow Chemistry: Continuous flow synthesis could be explored to improve reaction control, enhance safety, and allow for easier scalability compared to traditional batch processes.
Design and Synthesis of Advanced this compound Analogs with Tuned Bioactivity
The core structure of this compound is an ideal starting point for the generation of extensive chemical libraries. Structure-activity relationship (SAR) studies are crucial to guide the design of new analogs with enhanced potency and selectivity for specific biological targets. nih.govhumanjournals.comresearchgate.net
Future design strategies should focus on:
Modification of the C5-Position: The bromine atom is a versatile synthetic handle. It can be replaced by various functional groups through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce aryl, alkyl, alkynyl, or amino substituents. This would allow for a systematic exploration of how different groups at this position affect biological activity.
Alterations to the Acetate (B1210297) Side Chain: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into a wide array of amides, peptides, or other ester derivatives. These modifications can significantly impact the compound's solubility, cell permeability, and interaction with biological targets. mdpi.com
Introduction of Fused Ring Systems: The pyrimidine ring can be used as a building block for the synthesis of more complex, fused heterocyclic systems, such as pyrido[2,3-d]pyrimidines or thieno[2,3-d]pyrimidines. rjptonline.orgnih.gov Fused systems are known to significantly alter physicochemical properties like lipophilicity and polarity, which can be critical for drug efficacy. nih.gov
SAR studies on other pyrimidine derivatives have shown that the nature and position of substituents greatly influence their biological effects, a principle that will be instrumental in rationally designing new analogs of this compound. nih.gov
In-depth Mechanistic Studies of Complex Chemical Transformations
A thorough understanding of the reaction mechanisms involved in the synthesis and modification of this compound is essential for optimizing reaction conditions and predicting outcomes.
Key areas for mechanistic investigation include:
Nucleophilic Substitution of Bromine: Detailed kinetic and computational studies on the nucleophilic aromatic substitution (SNAr) of the C5-bromo group are needed. Understanding the factors that govern the reactivity of this position, such as the nature of the nucleophile and solvent effects, will facilitate the planned synthesis of new analogs. The mechanism involves the donation of an electron pair from a nucleophile to the slightly positive carbon atom attached to the bromine, leading to the cleavage of the C-Br bond. youtube.com
Catalytic Cycles: For novel metal-catalyzed syntheses, detailed studies are required to elucidate the catalytic cycle. This includes identifying the active catalytic species, understanding the coordination of substrates, and characterizing key steps like oxidative addition and reductive elimination. For instance, a proposed mechanism for a metal-catalyzed synthesis involves the insertion of cyanogen (B1215507) into the C-H bond of a metal-coordinated intermediate. rsc.org
Regioselectivity in Cyclization: For multi-component reactions leading to the pyrimidine core, mechanistic studies can explain the observed regioselectivity, ensuring the desired isomer is the major product. Recent studies on the C4-selective amination of pyridines via nucleophilic substitution of hydrogen (SNH) could provide a strategic guide for functionalizing the pyrimidine core. nih.gov
Integration of Artificial Intelligence and Machine Learning in Compound Design
The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science. nih.gov Integrating these computational tools can dramatically accelerate the research and development process for this compound and its derivatives.
Emerging opportunities include:
Predictive Modeling: Using Quantitative Structure-Activity Relationship (QSAR) models and deep neural networks, AI can predict the biological activity, toxicity, and ADME (absorption, distribution, metabolism, and excretion) properties of virtual analogs before they are synthesized. nih.govnih.gov This allows researchers to prioritize the most promising candidates, saving time and resources.
Generative Models: AI can be used to design novel molecular structures de novo. By training generative models on large datasets of known active compounds, these systems can propose new pyrimidine derivatives that are predicted to have high affinity for a specific biological target.
Reaction Prediction and Synthesis Planning: AI tools can predict the outcomes of chemical reactions and even devise complete synthetic routes for target molecules. This can help chemists design more efficient and robust synthetic pathways to novel analogs.
The application of AI is expected to significantly enhance the efficiency of discovering new pyrimidine derivatives with desired properties for a range of applications. nih.gov
Development of New Pharmacological Applications and Target Validation
The pyrimidine scaffold is present in a wide array of approved drugs with diverse therapeutic uses. gsconlinepress.commdpi.comnih.gov this compound and its future analogs therefore represent a rich source for the discovery of new therapeutic agents. A broad and systematic biological screening is a critical future direction. researchgate.netactascientific.com
Potential pharmacological applications to investigate include:
Anticancer Activity: Many pyrimidine derivatives are potent anticancer agents, often acting by inhibiting kinases or other enzymes involved in cell proliferation. gsconlinepress.comwisdomlib.orgrjptonline.org New analogs should be screened against a panel of cancer cell lines, and promising compounds should be investigated for their specific molecular targets, such as Epidermal Growth Factor Receptor (EGFR) or Focal Adhesion Kinase (FAK). tandfonline.commdpi.com
Antimicrobial and Antiviral Activity: Pyrimidines are known to exhibit antibacterial, antifungal, and antiviral properties. wisdomlib.orgorientjchem.orgnih.gov Screening programs should assess new derivatives against a range of pathogens, including drug-resistant strains.
Anti-inflammatory and Analgesic Activity: Certain pyrimidine compounds have shown potent anti-inflammatory and pain-relieving effects. wisdomlib.orgmdpi.com Analogs could be tested in relevant assays, such as lipoxygenase (LOX) inhibition, to identify new leads for treating inflammatory conditions. mdpi.com
Central Nervous System (CNS) Activity: Pyrimidine derivatives have also been explored as agents for treating neurological disorders, including as antidepressants or anticonvulsants. nih.govnih.gov
Investigation of Material Science Applications for Pyrimidine Derivatives
Beyond pharmacology, the unique electronic and photophysical properties of the pyrimidine ring make it an attractive component for advanced functional materials. mdpi.com Future research should not overlook the potential of this compound as a building block in material science.
Emerging opportunities in this area include:
Organic Electronics: Pyrimidine derivatives have been used in the development of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). mdpi.com The electron-deficient nature of the pyrimidine ring can be exploited to create n-type semiconductor materials.
Fluorescent Sensors: The pyrimidine scaffold can be incorporated into molecules designed as fluorescent sensors for detecting metal ions or changes in pH. mdpi.com
Corrosion Inhibitors: Heterocyclic compounds, including pyrimidines, have applications as corrosion inhibitors for various metals. mdpi.com
The ability to functionalize this compound at multiple positions makes it a versatile platform for synthesizing novel materials with tailored optical and electronic properties.
Q & A
Basic: What are the standard synthetic routes for Ethyl 2-(5-bromopyrimidin-4-yl)acetate, and how can reaction failures be addressed?
Methodological Answer:
A common approach involves alkylation of 5-bromopyrimidin-4-amine derivatives with ethyl bromoacetate under basic conditions (e.g., NaH or K₂CO₃ in DMF). If coupling reactions fail (e.g., metal-catalyzed cross-couplings), alternative strategies like stepwise pyrimidine ring construction may be employed. For example, formylation followed by condensation with ethyl bromoacetate derivatives can yield the target compound. Monitoring reaction progress via TLC or LC-MS is critical to identify intermediates and optimize conditions such as temperature (e.g., 130°C for substitution reactions) .
Basic: Which analytical techniques are recommended for characterizing this compound and its intermediates?
Methodological Answer:
- NMR Spectroscopy : Use H and C NMR to confirm regioselectivity and ester/acetate group integration.
- GC-MS/LC-MS : Analyze purity and detect byproducts (e.g., ethyl acetate solvent residues, brominated impurities) using protocols similar to those in phytochemical studies (see Table 4, 5, 9) .
- HPLC : Employ reverse-phase columns (C18) with UV detection (λ = 254 nm) for quantitation, as demonstrated in flavonoid analysis (Figure 3) .
Advanced: How can reaction mechanisms involving this compound be elucidated?
Methodological Answer:
Mechanistic studies require a combination of isotopic labeling (e.g., C or H), kinetic profiling, and computational modeling (DFT calculations). For example, transesterification or nucleophilic substitution steps (e.g., NH₃ substitution at 130°C) can be probed using mass spectrometry to track ion fragmentation patterns, as seen in gas-phase thermodynamic studies of ethyl acetate derivatives .
Advanced: What crystallographic methods are suitable for structural validation of this compound?
Methodological Answer:
- Single-Crystal X-ray Diffraction (SC-XRD) : Use SHELX programs (SHELXL for refinement, SHELXS for solution) to resolve atomic positions. For twinned crystals, SHELXL’s twin refinement tools are essential .
- ORTEP-3 : Generate thermal ellipsoid plots to visualize bond distortions or disorder, particularly in sulfanyl or dithiolane derivatives (see Structure Reports in ) .
Basic: How does solvent choice (e.g., ethyl acetate) impact the compound’s stability and reactivity?
Methodological Answer:
Ethyl acetate’s low polarity (dielectric constant = 6.02) makes it ideal for dissolving nonpolar intermediates, but its ester group may participate in transesterification side reactions. Stability studies should include monitoring via H NMR for hydrolysis under acidic/basic conditions. Thermodynamic data (e.g., heats of formation, vapor pressure) from NIST reports can guide storage conditions (e.g., inert atmosphere, -20°C) .
Advanced: How should researchers address contradictions in spectroscopic or chromatographic data?
Methodological Answer:
- Cross-Validation : Combine NMR (e.g., DEPT-135 for quaternary carbons) with HRMS to resolve ambiguous molecular ion peaks.
- Spiking Experiments : Add authentic standards (e.g., bromopyrimidine precursors) to GC-MS/HPLC runs to confirm retention times .
- Dynamic Light Scattering (DLS) : Check for aggregation if solubility discrepancies arise in biological assays.
Advanced: What computational tools are effective for predicting the compound’s bioactivity or binding modes?
Methodological Answer:
- Molecular Docking (AutoDock/Vina) : Model interactions with target enzymes (e.g., InhA in tuberculosis studies) using ligand structures generated via ChemDraw (Figure 1) .
- MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes in aqueous or lipid bilayer environments .
Advanced: How can reaction conditions be optimized for scale-up without compromising yield?
Methodological Answer:
- DoE (Design of Experiments) : Vary temperature, catalyst loading (e.g., Pd/C for couplings), and solvent ratios to identify robust conditions.
- Microwave-Assisted Synthesis : Reduce reaction times (e.g., from 24h to 1h) for steps like ammonolysis, as seen in bromopyrimidine synthesis .
Basic: What biological assays are appropriate for preliminary activity screening?
Methodological Answer:
- Enzyme Inhibition Assays : Use fluorogenic substrates (e.g., NADH depletion in InhA studies) to measure IC₅₀ values .
- Antioxidant Activity : Apply DPPH radical scavenging protocols, similar to ethyl acetate extract analyses (Table 4) .
Advanced: How can stability under oxidative or photolytic conditions be evaluated?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to UV light (ICH Q1B guidelines) or H₂O₂, followed by LC-MS to identify degradation products (e.g., debrominated analogs).
- Arrhenius Plotting : Accelerate stability testing at elevated temperatures (40–60°C) to predict shelf-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
